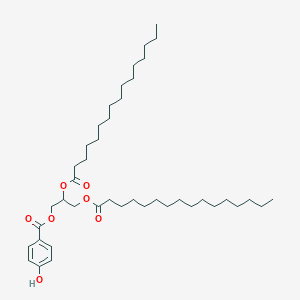
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate is a chemical compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid, which is a phenolic derivative of benzoic acid.
Méthodes De Préparation
The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with the corresponding alcohol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale esterification processes under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties and applications in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its stability and beneficial properties
Mécanisme D'action
The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid with similar chemical properties.
Propylparaben: An ester of 4-hydroxybenzoic acid used as a preservative in cosmetics and pharmaceuticals.
Methylparaben: Another ester of 4-hydroxybenzoic acid with similar applications as a preservative.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
922509-55-5 |
|---|---|
Formule moléculaire |
C42H72O7 |
Poids moléculaire |
689.0 g/mol |
Nom IUPAC |
2,3-di(hexadecanoyloxy)propyl 4-hydroxybenzoate |
InChI |
InChI=1S/C42H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(44)47-35-39(36-48-42(46)37-31-33-38(43)34-32-37)49-41(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34,39,43H,3-30,35-36H2,1-2H3 |
Clé InChI |
YFKYHDZSKMDIKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC=C(C=C1)O)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)

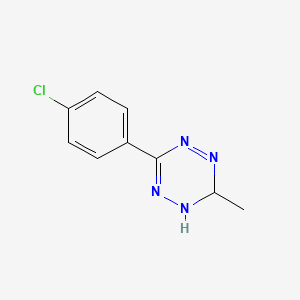
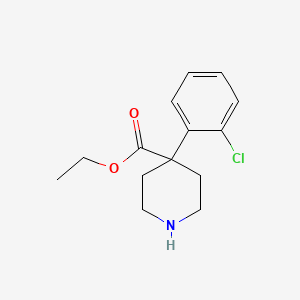
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
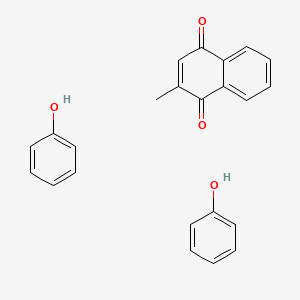
![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)

![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)

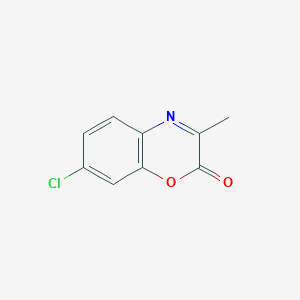
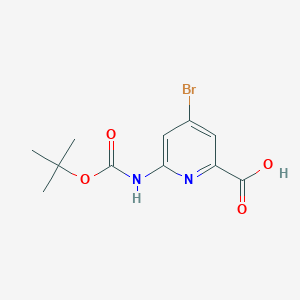
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
